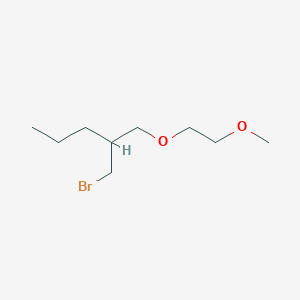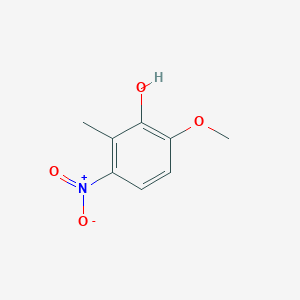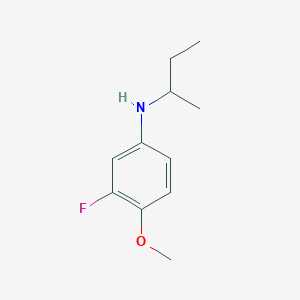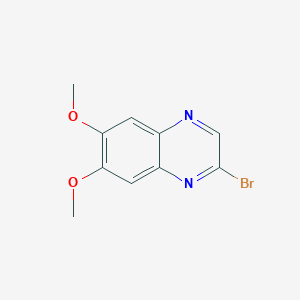
1-Bromo-2-((2-methoxyethoxy)methyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-1-(2-methoxyethoxy)pentane is an organic compound that features a bromomethyl group attached to a pentane backbone, with a methoxyethoxy substituent. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-methoxyethoxy)pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(bromomethyl)-1-(2-methoxyethoxy)pentane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Aldehydes and carboxylic acids are formed.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-1-(2-methoxyethoxy)pentane has several applications in scientific research:
Organic synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal chemistry: The compound can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.
Material science: It can be used in the preparation of polymers and other materials with specific properties.
Biological studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. In oxidation reactions, the methoxyethoxy group is oxidized to form aldehydes or carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-methoxyethoxy)pentane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(chloromethyl)-1-(2-methoxyethoxy)pentane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
2-(bromomethyl)-1-(2-ethoxyethoxy)pentane: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group, affecting its solubility and reactivity.
Uniqueness
2-(bromomethyl)-1-(2-methoxyethoxy)pentane is unique due to the presence of both a bromomethyl group and a methoxyethoxy group, which confer distinct reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and various research applications.
Propiedades
Fórmula molecular |
C9H19BrO2 |
|---|---|
Peso molecular |
239.15 g/mol |
Nombre IUPAC |
1-bromo-2-(2-methoxyethoxymethyl)pentane |
InChI |
InChI=1S/C9H19BrO2/c1-3-4-9(7-10)8-12-6-5-11-2/h9H,3-8H2,1-2H3 |
Clave InChI |
PIWVUVDMUMGBBC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(COCCOC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one](/img/structure/B13646141.png)



![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)

![(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B13646168.png)



![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)

